molecular formula C14H15NO2 B2719069 methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1374407-82-5

methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2719069
CAS No.: 1374407-82-5
M. Wt: 229.279
InChI Key: FNQWFOMAGYGFGN-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of a benzyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Comparison: Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyl group at the 5-position, which can influence its reactivity and biological activity compared to other pyrrole derivatives.

Biological Activity

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Overview of the Compound

This compound belongs to the pyrrole family, which is known for various biological activities. The presence of the benzyl group at the 5-position is significant as it may influence both the reactivity and biological activity of the compound compared to other pyrrole derivatives.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, pyrrole derivatives have been shown to possess activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low microgram range. A study highlighted that certain pyrrole derivatives had MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents .

Target Interaction

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes involved in critical biochemical pathways. Compounds structurally related to indole have been documented to bind with high affinity to various molecular targets, influencing pathways associated with cell growth and apoptosis .

Pharmacokinetics

Similar pyrrole compounds are often well absorbed in the gastrointestinal tract and can cross the blood-brain barrier. This property is essential for therapeutic applications, especially in treating central nervous system disorders or cancers. The pharmacokinetic profile can vary based on structural modifications; thus, further studies are needed to establish the absorption, distribution, metabolism, and excretion (ADME) characteristics specific to this compound.

Comparative Analysis

To better understand the potential of this compound, a comparison with other similar compounds can be beneficial:

Compound NameStructure TypeAntimicrobial Activity (MIC µg/mL)Anticancer Activity
This compoundPyrrole derivativeTBDTBD
Methyl 5-bromo-1H-pyrrole-2-carboxylatePyrrole derivative10Moderate
Methyl 1-hydroxyindole-3-carboxylateIndole derivative3.125High

TBD : To be determined based on future studies.

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies involving related pyrrole compounds provide insights into its potential applications:

  • Antimicrobial Efficacy : A study examining a series of pyrrole derivatives found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains, indicating that structural variations can lead to improved efficacy .
  • Anticancer Research : Research into indole-based compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could similarly exhibit cytotoxic effects against cancer cells .

Properties

IUPAC Name

methyl 5-benzyl-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-12(8-9-13(15)14(16)17-2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWFOMAGYGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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